3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid typically involves the electrophilic aromatic substitution of a phenyl ringThe reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts such as iron(III) bromide or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Phenyl derivatives with different substituents replacing the halogens.
Scientific Research Applications
3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenol: A simpler derivative with similar halogen substituents but lacking the hydroxypropanoic acid group.
2-Bromo-4-chlorobenzaldehyde: Another related compound with an aldehyde group instead of the hydroxypropanoic acid moiety.
Uniqueness
3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, combined with the hydroxypropanoic acid group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8BrClO3 |
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Molecular Weight |
279.51 g/mol |
IUPAC Name |
3-(2-bromo-4-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrClO3/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) |
InChI Key |
QKFQXQKFYJYKNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CC(C(=O)O)O |
Origin of Product |
United States |
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